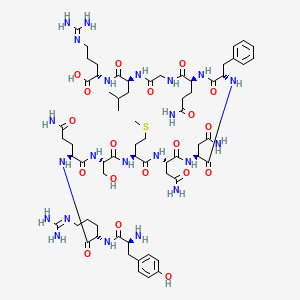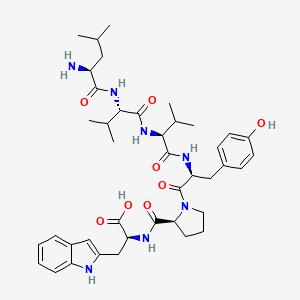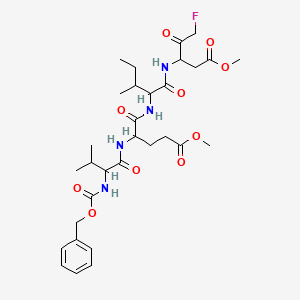
(2R,(beta)S)-GC376
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,βS)-GC376 is the impurity of GC376; GC376 is a 3CLpro inhibitor.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
(2R,(beta)S)-GC376 has been studied in the context of Alzheimer's disease. Research on beta-amyloid fibrils associated with Alzheimer's disease utilized (2R,(beta)S)-GC376 to investigate the internal and external quaternary contacts within these fibrils. Solid-state nuclear magnetic resonance (NMR) measurements were key in this study, providing insights into the structural organization of beta-amyloid peptides, which are crucial in the understanding and potential treatment of Alzheimer's disease (Petkova, Yau, & Tycko, 2006).
Immunology and Cell Signaling
In immunology, (2R,(beta)S)-GC376 has been employed to study the human granulocyte-macrophage colony-stimulating factor receptor (GMR). This involved characterizing the intracellular domain of the GMR alpha subunit and its role in signaling pathways. The research provided insights into how GMR alpha influences the activation of the JAK/STAT pathway and protein stabilization (Doyle & Gasson, 1998).
COVID-19 Research
(2R,(beta)S)-GC376 has shown significant potential in COVID-19 research. It was identified as an effective inhibitor of the main protease of SARS-CoV-2, crucial for viral replication. Studies demonstrated that this compound could inhibit virus replication in cell culture, presenting it as a promising candidate for COVID-19 treatment. These findings have implications for developing effective therapies against COVID-19 and related coronavirus infections (Vuong et al., 2020), (Fu et al., 2020).
Cancer Research
(2R,(beta)S)-GC376 has also been utilized in cancer research, particularly in studying GC-rich gene fragments implicated in tumorigenesis. The research explored the use of additives like DMSO and betaine in the assembly and amplification of these gene fragments, which are challenging due to secondary structure formation and mispriming. This research aids in understanding and targeting specific genes associated with cancer (Jensen, Fukushima, & Davis, 2010).
Chromosome Studies
In chromosome studies, (2R,(beta)S)-GC376 played a role in the Chromosome Conformation Capture (3C) methodology, particularly in the 3C-Carbon Copy (5C) approach. This technique is crucial for identifying physical interactions between genetic elements and understanding gene regulation and chromosome structure (Dostie et al., 2006).
Propiedades
Nombre del producto |
(2R,(beta)S)-GC376 |
|---|---|
Fórmula molecular |
C₂₁H₃₀N₃NaO₈S |
Peso molecular |
507.53 |
Nombre IUPAC |
sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1 |
Clave InChI |
BSPJDKCMFIPBAW-KFITZLAOSA-M |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Sinónimos |
(2R,(beta)S)-GC376 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
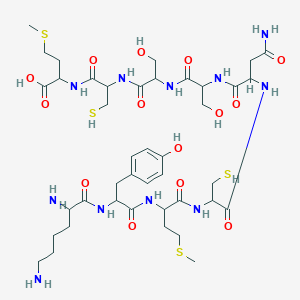

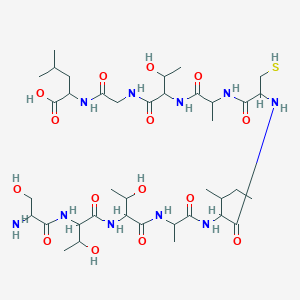
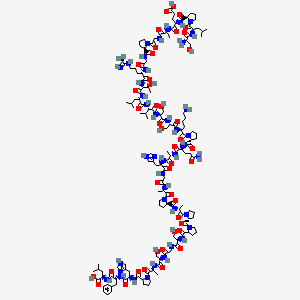
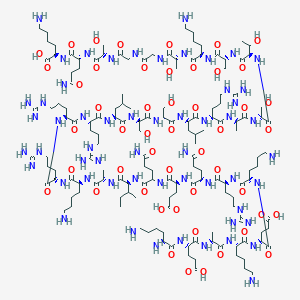
![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

